3-Hydroxynonyl acetate

Description

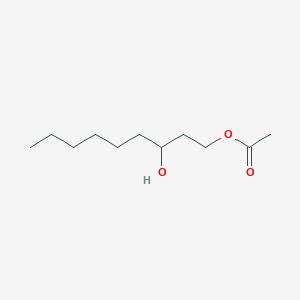

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxynonyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-3-4-5-6-7-11(13)8-9-14-10(2)12/h11,13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYFAKSWXDNPPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCOC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274209 | |

| Record name | 3-Hydroxynonyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow, slightly oily liquid with floral odour similar to jasmine | |

| Record name | 1,3-Nonanediol acetate (mixed esters) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in alcohol and oils, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | 1,3-Nonanediol acetate (mixed esters) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.964-0.978 | |

| Record name | 1,3-Nonanediol acetate (mixed esters) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1322-17-4, 60826-15-5 | |

| Record name | 1,3-Nonanediol, monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Nonanediol, monoacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonane-1,3-diol monoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxynonyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Derivatization of 3 Hydroxynonyl Acetate

Established Synthetic Routes for 3-Hydroxynonyl Acetate (B1210297)

The synthesis of 3-hydroxynonyl acetate can be approached through various established routes, with a significant emphasis on controlling the stereochemistry at the C-3 position. Chemoenzymatic methods have emerged as a powerful strategy, leveraging the high selectivity of enzymes to obtain enantiomerically pure or enriched products.

Analysis of Reaction Conditions and Precursor Utilization

The synthesis of chiral 3-hydroxyalkanoates, including this compound, often involves the resolution of racemic mixtures or the stereoselective reduction of a corresponding ketone.

One common precursor for the synthesis of this compound is the corresponding ketoester, 3-oxononyl acetate. The stereoselective reduction of this precursor is a key step in determining the chirality of the final product. Various reducing agents and catalytic systems can be employed, with the choice of catalyst being crucial for achieving high enantioselectivity.

Table 1: Key Precursors for this compound Synthesis

| Precursor Molecule | Synthetic Approach | Key Transformation |

|---|---|---|

| rac-3-Hydroxynonyl acetate | Enzymatic Kinetic Resolution | Lipase-catalyzed acylation or hydrolysis |

| 3-Oxononyl acetate | Stereoselective Reduction | Carbonyl reductase or chemical reducing agents with chiral catalysts |

The reaction conditions for these transformations are critical. For instance, in lipase-catalyzed resolutions, the choice of lipase (B570770) (e.g., from Candida antarctica or Pseudomonas cepacia), the solvent, temperature, and acyl donor (in the case of transesterification) all significantly influence the reaction's efficiency and enantioselectivity.

Stereochemical Considerations in this compound Synthesis

Achieving a specific stereoisomer of this compound is often a primary goal of its synthesis. The biological activity of chiral molecules is frequently dependent on their absolute configuration.

Enzymatic Kinetic Resolution (EKR): A widely used method for obtaining enantiomerically enriched this compound is the kinetic resolution of a racemic mixture. This technique utilizes a lipase to selectively acylate or hydrolyze one enantiomer at a much faster rate than the other. For example, the lipase-catalyzed acetylation of racemic 3-hydroxynonanol followed by separation of the resulting ester and the unreacted alcohol can yield both enantiomers of this compound in high enantiomeric excess.

Stereoselective Reduction: The asymmetric reduction of 3-oxononyl acetate offers a direct route to a specific enantiomer of this compound. This can be achieved using biocatalysts, such as carbonyl reductases, or with chemical reducing agents in the presence of a chiral catalyst or ligand. The choice of the catalyst system dictates whether the (R)- or (S)-enantiomer is predominantly formed.

Development and Characterization of this compound Derivatives

The development of derivatives of this compound is crucial for understanding how structural modifications impact its chemical and biological properties. This exploration is fundamental to establishing structure-activity relationships.

Strategies for Functional Group Modification and Analog Synthesis

The two primary functional groups in this compound available for modification are the hydroxyl group at the C-3 position and the acetate ester group.

Modification of the Hydroxyl Group:

Esterification/Acylation: The secondary hydroxyl group can be esterified with various carboxylic acids or their derivatives to produce a library of 3-acyloxynonyl acetates. This allows for the introduction of different alkyl or aryl groups, varying in chain length, branching, and electronic properties.

Etherification: The hydroxyl group can be converted into an ether, introducing different alkyl or aryl substituents.

Oxidation: Oxidation of the hydroxyl group would yield the corresponding ketone, 3-oxononyl acetate.

Modification of the Acetate Group:

Hydrolysis and Re-esterification: The acetate group can be hydrolyzed to yield 1,3-nonanediol. This diol can then be selectively re-esterified at the primary or secondary hydroxyl group with different acylating agents to generate a range of new esters.

Table 2: Examples of Potential this compound Derivatives

| Derivative Class | Modification Site | Potential New Functional Group |

|---|---|---|

| 3-Acyloxynonyl acetates | C-3 Hydroxyl | Propionate, Butyrate (B1204436), Benzoate |

| 3-Alkoxynonyl acetates | C-3 Hydroxyl | Methoxy, Ethoxy, Benzyloxy |

Elucidation of Structure-Activity Relationships (SAR) through Chemical Modification

The synthesis of a diverse range of this compound derivatives enables the systematic investigation of structure-activity relationships (SAR). By comparing the biological or chemical activity of the parent compound with its analogs, researchers can deduce the importance of specific structural features.

By systematically altering the acyl chain length at the C-3 position or modifying the ester group at the C-1 position of this compound, one could probe the spatial and electronic requirements for a particular biological response. For example, a study might reveal that increasing the chain length of the acyl group at C-3 enhances activity up to a certain point, after which it decreases, suggesting an optimal size for receptor binding. Similarly, the nature of the ester at C-1 could influence volatility and release rates, which are crucial for chemical communication in insects.

Through such modifications and subsequent activity testing, a comprehensive SAR profile can be established, providing valuable insights into the molecular basis of the compound's function and guiding the design of more potent or selective analogs.

Biological Activities and Molecular Mechanisms of 3 Hydroxynonyl Acetate

Investigations into Cytotoxic Potency of 3-Hydroxynonyl Acetate (B1210297)

Scientific literature lacks specific studies investigating the cytotoxic potency of 3-Hydroxynonyl acetate. While the methodologies for assessing cytotoxicity are well-established, their application to this particular compound has not been documented in available research.

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., HepG-2)

There are no available research findings on the in vitro cytotoxicity of this compound against the human hepatocellular carcinoma (HepG-2) cell line. The HepG-2 cell line is a widely utilized model in cancer research to screen for the potential anticancer effects of various compounds. Cytotoxicity assays with this cell line typically involve exposing the cells to a range of concentrations of the test substance and measuring cell viability after a specific incubation period. The half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits the growth of 50% of the cells, is a key parameter determined from these experiments.

Comparative Analysis of Toxicity in Normal Cell Lines (e.g., Vero)

Information regarding the comparative toxicity of this compound in normal cell lines, such as the Vero cell line derived from the kidney of an African green monkey, is not present in the current body of scientific literature. Comparing the cytotoxicity of a compound in cancer cell lines versus normal cell lines is a critical step in preclinical drug development. This analysis helps in determining the selectivity of the compound's cytotoxic effects, with the ideal candidate showing high toxicity towards cancer cells while exhibiting minimal to no toxicity towards healthy cells.

Antioxidant Efficacy of this compound

The antioxidant efficacy of this compound has not been reported in published scientific studies. The assessment of antioxidant activity is a common approach to identify compounds that can counteract oxidative stress, a process implicated in various diseases.

Assessment via Radical Scavenging Assays (e.g., DPPH, ABTS)

There is no data available from radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays, to evaluate the antioxidant potential of this compound. These widely used in vitro assays measure the ability of a compound to donate an electron or hydrogen atom to neutralize stable free radicals. The extent of radical scavenging is typically quantified by a decrease in absorbance, which is then used to calculate the antioxidant capacity of the test substance.

Proposed Mechanisms of Cellular Redox Modulation

In the absence of any experimental data on the antioxidant activity of this compound, there are no proposed mechanisms for its potential modulation of cellular redox status. Research in this area would typically investigate the compound's ability to influence intracellular levels of reactive oxygen species (ROS), enhance the activity of antioxidant enzymes, or interact with cellular redox-sensitive signaling pathways.

Interrogation of Cellular Signaling Pathways and Molecular Targets

There is a lack of research into the cellular signaling pathways and molecular targets that may be affected by this compound. Such investigations are fundamental to understanding the molecular mechanisms underlying the biological activities of a compound. Techniques such as western blotting, polymerase chain reaction (PCR), and various 'omics' approaches are commonly employed to elucidate how a compound interacts with and influences cellular functions at the molecular level. Without experimental investigation, the specific pathways and targets of this compound remain unknown.

Role in Lipid Metabolism Regulation and Associated Enzyme Interactions

While this compound is classified as a fatty alcohol ester and is known to be involved in lipid metabolism, specific details regarding its direct regulatory effects on key enzymes are not extensively documented in publicly available research. However, based on the general understanding of lipid metabolism, we can infer potential areas of interaction.

Lipid metabolism is a complex process governed by a network of enzymes and transcription factors that regulate the synthesis, breakdown, and transport of lipids. Key regulators in these pathways include AMP-activated protein kinase (AMPK), sterol regulatory element-binding proteins (SREBPs), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FASN).

AMP-activated protein kinase (AMPK) acts as a central energy sensor in cells. nih.gov Activation of AMPK generally shifts metabolism from anabolic processes, such as fatty acid synthesis, to catabolic processes, like fatty acid oxidation, to generate ATP. mdpi.com Compounds that influence AMPK activity can therefore have significant effects on lipid metabolism.

Sterol regulatory element-binding proteins (SREBPs) are a family of transcription factors that are master regulators of lipid homeostasis. nih.govresearchgate.net SREBP-1c, in particular, is a key player in the regulation of genes involved in fatty acid synthesis, while SREBP-2 primarily controls cholesterol synthesis. nih.gov The activity of SREBPs is tightly controlled by cellular sterol levels and hormonal signals. nih.gov

Acetyl-CoA carboxylase (ACC) is a rate-limiting enzyme in the synthesis of fatty acids. researchgate.netnih.gov It catalyzes the conversion of acetyl-CoA to malonyl-CoA, the committed step in this pathway. nih.gov ACC is a downstream target of AMPK, which phosphorylates and inactivates ACC, thereby inhibiting fatty acid synthesis. nih.gov

Fatty acid synthase (FASN) is a multi-enzyme protein that catalyzes the synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA. researcher.lifenih.gov The expression of the FASN gene is regulated by SREBP-1c. wikipedia.org

While direct evidence linking this compound to these specific regulatory molecules is currently lacking in the scientific literature, its structural similarity to other fatty acid derivatives suggests it could potentially influence these pathways. For instance, some fatty acid metabolites are known to act as signaling molecules that can modulate the activity of transcription factors and enzymes. Further research is necessary to elucidate the precise role of this compound in the regulation of lipid metabolism and its interactions with these key enzymes.

Table 1: Key Regulators of Lipid Metabolism

| Molecule | Type | Primary Function in Lipid Metabolism |

| AMPK | Protein Kinase | Cellular energy sensor; promotes fatty acid oxidation and inhibits fatty acid synthesis. |

| SREBPs | Transcription Factors | Master regulators of lipid synthesis; SREBP-1c controls fatty acid synthesis, and SREBP-2 controls cholesterol synthesis. |

| ACC | Enzyme | Catalyzes the rate-limiting step in fatty acid synthesis. |

| FASN | Enzyme | Synthesizes long-chain fatty acids. |

Modulation of Intracellular Signaling Cascades

Intracellular signaling cascades are complex networks that transmit signals from the cell surface to intracellular targets, dictating cellular responses such as proliferation, differentiation, and metabolism. Key signaling pathways include the Mitogen-Activated Protein Kinase (MAPK) pathway, the PI3K/Akt pathway, and the Protein Kinase C (PKC) pathway.

The MAPK pathway is a crucial signaling cascade involved in regulating a wide array of cellular processes, including cell growth, differentiation, and stress responses. researchgate.netthermofisher.com It consists of a series of protein kinases that phosphorylate and activate one another. nih.gov

The PI3K/Akt pathway is another critical signaling network that plays a central role in cell survival, growth, and metabolism. nih.gov This pathway is often activated by growth factors and insulin.

Protein Kinase C (PKC) represents a family of protein kinases that are involved in controlling the function of other proteins through phosphorylation. They play a significant role in various cellular signal transduction pathways.

Given that this compound is a lipid-based molecule, it is plausible that it could interact with and modulate these signaling pathways. Lipids and their derivatives are known to act as second messengers or to influence the membrane environment, which can in turn affect the activity of membrane-associated signaling proteins. Without specific experimental data on this compound, any proposed mechanism of interaction remains speculative. Future research is needed to determine if and how this compound modulates these critical intracellular signaling cascades.

Direct and Indirect Interactions with Specific Enzymes (e.g., Tyrosine Kinase)

There is currently no direct scientific evidence to suggest that this compound directly or indirectly interacts with tyrosine kinases. Tyrosine kinases are a class of enzymes that are critical components of signaling pathways that regulate cell growth, differentiation, and metabolism. They function by transferring a phosphate (B84403) group from ATP to a tyrosine residue in a protein.

While some lipid molecules and their derivatives are known to influence the activity of various kinases, a specific link between this compound and tyrosine kinases has not been established in the available literature.

Identification of Novel Molecular Receptors and Binding Partners

The identification of specific molecular receptors and binding partners for this compound is a subject that requires dedicated future research. At present, there is no information available in the scientific literature that definitively identifies any novel molecular receptors or binding partners for this compound.

The biological effects of a compound are mediated through its interaction with specific cellular components, such as receptors on the cell surface or within the cell, or by binding to enzymes and other proteins. The identification of these binding partners is crucial for understanding the compound's mechanism of action. Techniques such as affinity chromatography, yeast two-hybrid screening, and computational docking studies are often employed to identify such interactions. As research into the biological activities of this compound progresses, the discovery of its molecular targets will be a key area of investigation.

Natural Occurrence and Endogenous Metabolic Context of 3 Hydroxynonyl Acetate

Endogenous Biosynthesis and Catabolism Pathways

While specific pathways for 3-Hydroxynonyl acetate (B1210297) are not extensively detailed in the literature, its structure as a hydroxylated fatty acid acetate suggests its metabolism is closely linked to general fatty acid and acetate metabolic routes.

The biosynthesis of hydroxylated fatty acids is a known biological process. The carbon backbone of 3-Hydroxynonyl acetate is likely derived from fatty acid synthesis. This process begins with acetyl-CoA and involves the sequential addition of two-carbon units from malonyl-CoA, catalyzed by the fatty acid synthase (FAS) enzyme complex. creativebiolabs.net The formation of the 3-hydroxy group is a key step in standard fatty acid synthesis, where a 3-ketoacyl group is reduced to a 3-hydroxyacyl intermediate by the enzyme 3-ketoacyl reductase aocs.org.

The catabolism of such a compound would likely proceed via pathways analogous to fatty acid β-oxidation. libretexts.org This process involves the sequential removal of two-carbon acetyl-CoA units. For a hydroxylated fatty acid, the initial steps would involve oxidation of the hydroxyl group to a ketone, followed by the standard β-oxidation spiral libretexts.orgyoutube.com. The final acetate moiety would be cleaved by an esterase enzyme.

Table 2: Key Enzymatic Steps in Relevant Fatty Acid Metabolism

| Metabolic Process | Key Enzyme/Step | Function |

|---|---|---|

| Fatty Acid Synthesis | 3-Ketoacyl Reductase | Reduction of a keto group to a hydroxyl group, forming a 3-hydroxyacyl intermediate aocs.org. |

| Fatty Acid Catabolism | L-3-hydroxyacyl-CoA dehydrogenase | Oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA as part of the β-oxidation pathway aocs.org. |

| Ester Cleavage | Esterase (general) | Hydrolysis of the acetate ester bond to release acetic acid and the corresponding alcohol. |

Acetate is a key metabolite that serves as a precursor for acetyl-CoA, a central hub in metabolism. The acetate portion of this compound can be released through hydrolysis and subsequently activated to acetyl-CoA by acetyl-CoA synthetase enzymes. This acetyl-CoA can then enter various metabolic pathways, including the citric acid cycle for energy production or lipogenesis for the synthesis of fatty acids and cholesterol.

The formation and breakdown of acetate esters like this compound can be seen as a mechanism for managing cellular acetate and fatty acid pools. By sequestering fatty alcohols and acetate as an ester, the cell can regulate their availability and metabolic flux, potentially influencing signaling pathways and energy balance.

Advanced Analytical Methodologies for 3 Hydroxynonyl Acetate Research

Chromatographic and Spectrometric Techniques for Detection and Quantification

Chromatography and spectrometry form the cornerstone of modern bioanalytical research, providing the sensitivity and specificity required to analyze molecules like 3-hydroxynonyl acetate (B1210297).

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. However, molecules with polar functional groups, such as the hydroxyl group in 3-hydroxynonyl acetate, exhibit low volatility and may interact unfavorably with the GC column, leading to poor chromatographic performance. sigmaaldrich.com To overcome these limitations, derivatization is a necessary step.

Silylation is the most common derivatization method for compounds containing hydroxyl groups. gcms.cz This process involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used for this purpose. chromforum.org The resulting TMS ether of this compound is more volatile and thermally stable, making it amenable to GC analysis. nih.gov

Once separated by the gas chromatograph, the derivatized molecule enters the mass spectrometer. Electron ionization (EI) is a common technique where the molecule is fragmented into characteristic ions. The resulting mass spectrum provides a molecular fingerprint that allows for confident identification. For TMS derivatives of hydroxy fatty acid esters, specific fragmentation patterns, such as the loss of a methyl group (M-15), can be observed, aiding in structural confirmation. chromforum.orgmarinelipids.caresearchgate.net This combination of chromatographic separation and mass spectrometric detection provides high sensitivity and specificity for the quantification of this compound in various samples. marinelipids.ca

Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool in the fields of metabolomics and lipidomics, offering high sensitivity and the ability to analyze a wide range of compounds with varying polarities. lcms.cz Unlike GC-MS, LC-MS can often analyze compounds like this compound in their native form without the need for derivatization. theses.cz This is a significant advantage as it simplifies sample preparation and avoids potential artifacts from the derivatization reaction.

In a typical LC-MS workflow for lipid analysis, metabolites are first extracted from the biological matrix (e.g., plasma, tissue) using methods like protein precipitation or liquid-liquid extraction. uzh.ch The extracted analytes are then separated based on their physicochemical properties using a liquid chromatography column, commonly a reversed-phase C18 column. mdpi.comnih.gov The separated molecules are then ionized, typically using electrospray ionization (ESI), and detected by a mass spectrometer. uzh.ch

Tandem mass spectrometry (MS/MS) is frequently employed for enhanced specificity and structural confirmation. nih.gov In this technique, a specific ion (the precursor ion) corresponding to the molecule of interest is selected, fragmented, and the resulting product ions are detected. This provides a higher degree of confidence in compound identification. researchgate.net LC-MS/MS-based metabolomic and lipidomic profiling allows for the simultaneous measurement of hundreds to thousands of metabolites, enabling researchers to study the role of this compound and other lipid mediators in various physiological and pathological states. nih.govnih.govmdpi.com

While chromatographic techniques coupled with mass spectrometry are excellent for detection and quantification, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are unparalleled for the definitive structural elucidation of molecules like this compound. aocs.org

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. libretexts.org For this compound, the IR spectrum would exhibit characteristic absorption bands:

A broad and intense band in the region of 3650-3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. libretexts.org

A strong, sharp peak around 1735 cm⁻¹ due to the C=O stretching vibration of the ester carbonyl group. libretexts.orgquimicaorganica.orgspectroscopyonline.com

Two distinct C-O stretching bands in the 1300-1000 cm⁻¹ range, characteristic of the ester functional group. quimicaorganica.orgspectroscopyonline.com

Strong absorptions between 2960 and 2850 cm⁻¹ from C-H stretching of the nonyl alkyl chain. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a more detailed picture of the molecular structure by probing the chemical environment of each carbon and hydrogen atom. aocs.orgnih.gov

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring atoms. Key signals would include the proton on the carbon bearing the hydroxyl group (CH-OH), the protons on the carbons adjacent to the ester group (CH₂-O-C=O and O=C-CH₃), and the protons of the long alkyl chain. nih.gov The chemical shifts and splitting patterns of these signals are used to piece together the connectivity of the molecule. mdpi.comdss.go.th

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. dss.go.thilps.org Diagnostic signals would include the carbonyl carbon of the ester, the carbon attached to the hydroxyl group, the carbons of the acetate group, and the carbons of the nonyl chain. aocs.org

Together, ¹H and ¹³C NMR, along with two-dimensional NMR techniques, allow for the unambiguous assignment of the structure of this compound and differentiation from its isomers.

Derivatization Strategies for Enhanced Chromatographic Separation and Detection

Derivatization is a chemical modification process used to convert an analyte into a product with more favorable properties for a given analytical technique, particularly gas chromatography. gcms.cz For this compound, the primary target for derivatization is the polar hydroxyl group, which can cause issues such as poor peak shape and low volatility during GC analysis. sigmaaldrich.com The main goals of derivatization in this context are to increase volatility and thermal stability, and to improve chromatographic separation and detector response. greyhoundchrom.comlibretexts.org

The most common strategies for derivatizing hydroxyl groups are silylation and acylation. gcms.cz

Silylation: This is the most widely used method for derivatizing hydroxyl groups for GC analysis. gcms.cz It involves the replacement of the active hydrogen of the -OH group with a silyl group, most commonly a trimethylsilyl (TMS) group. This reaction effectively masks the polar hydroxyl group, reducing hydrogen bonding and increasing the volatility of the molecule. nih.gov

Acylation: This strategy involves the reaction of the hydroxyl group with an acylating agent, such as an acyl halide or anhydride (B1165640), to form an ester. greyhoundchrom.com While this compound is already an ester, the free hydroxyl group can be further acylated. This can be useful for introducing specific tags for detection, such as fluorinated groups for electron capture detection (ECD). libretexts.org

The choice of derivatization reagent depends on the specific requirements of the analysis, including the reactivity of the analyte and the desired properties of the derivative. gcms.cz

Interactive Data Table: Common Derivatization Reagents for Hydroxyl Groups

| Reagent Name | Abbreviation | Derivative Formed | Key Advantages |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | Highly reactive, volatile byproducts. |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) ether | Most volatile TMS reagent, good for complex samples. nih.gov |

| Trimethylchlorosilane | TMCS | Trimethylsilyl (TMS) ether | Often used as a catalyst with BSTFA or MSTFA. |

| Benzoyl Chloride | - | Benzoyl ester | Introduces a UV-absorbing chromophore for HPLC. greyhoundchrom.comlibretexts.org |

Application of Metabolomic Profiling for Contextualizing this compound within Biological Systems

Metabolomic profiling, which includes the specialized sub-field of lipidomics, is a powerful approach for understanding the role of small molecules like this compound within a biological context. mdpi.commetabolomics.se Instead of measuring a single analyte, metabolomics aims to provide a comprehensive snapshot of a wide range of metabolites in a biological sample. This global perspective is crucial for elucidating the function of specific molecules and their relationship with metabolic pathways in health and disease. nih.govmdpi.com

By employing techniques like LC-MS/MS, researchers can generate profiles of hundreds of lipid mediators from a single sample. nih.govresearchgate.net These profiles can then be compared between different experimental groups (e.g., healthy vs. diseased, treated vs. untreated). Statistical and bioinformatic tools are used to identify metabolites, such as this compound, that are significantly altered between groups. These changes can provide insights into the underlying biological processes and help to identify potential biomarkers for disease diagnosis or therapeutic monitoring. metabolomics.se

For example, lipid mediator profiling has been successfully applied to study inflammation in a variety of diseases, including respiratory and cardiovascular conditions. mdpi.commetabolomics.se By situating this compound within the broader lipidome, metabolomic studies can help to:

Identify the metabolic pathways in which it is involved.

Discover potential relationships with other signaling molecules.

Elucidate its role in complex biological processes like inflammation and its resolution. researchgate.net

Ultimately, metabolomic profiling provides the systemic context necessary to move from simple detection of this compound to a deeper understanding of its biological function and relevance. nih.gov

The Therapeutic Potential of this compound: A Field in its Infancy

Despite growing interest in the biological activities of various chemical compounds, a comprehensive review of the scientific literature reveals a significant gap in our understanding of this compound and its potential therapeutic applications. Extensive searches of scholarly databases and scientific publications have yielded no specific research detailing the role of this compound in anticancer research, oxidative stress-related diseases, inflammatory conditions, neurodegeneration, or its influence on cell signaling networks. Consequently, the translational and future research implications of this compound studies remain largely unexplored and hypothetical.

The absence of dedicated research on this compound stands in contrast to the extensive investigation of other acetate esters and related molecules in various biomedical fields. This lack of available data prevents a detailed analysis of its potential for therapeutic target identification and drug discovery. While the provided outline seeks to explore its advancement in anticancer research, applications in oxidative stress models, contributions to inflammatory conditions, and relevance in neurodegeneration and aging, there is currently no scientific basis to support such a discussion.

Similarly, the broader impact of this compound on understanding fundamental biological processes, such as the elucidation of complex cell signaling networks, cannot be assessed. Without foundational studies on its interactions with cellular components and pathways, any claims regarding its influence on these intricate systems would be purely speculative.

The scientific community has yet to publish research that would populate the detailed subsections of the proposed article. Therefore, the creation of data tables and a thorough, informative, and scientifically accurate article focusing solely on the chemical compound “this compound” as per the requested outline is not feasible at this time. Further primary research is required to establish the foundational knowledge necessary to explore the translational and future research implications of this specific compound.

Translational and Future Research Implications of 3 Hydroxynonyl Acetate Studies

Broader Impact on Understanding Fundamental Biological Processes

Insights into Lipid Metabolism and Homeostasis

Research into 3-Hydroxynonyl acetate (B1210297) provides valuable insights into the broader fields of lipid metabolism and homeostasis. As a fatty alcohol ester, this compound is intrinsically linked to the biochemical pathways governing fatty acyls. researchgate.netnih.gov Its structure, comprising a hydroxylated nonyl backbone esterified with an acetate group, positions it at the intersection of fatty acid and alcohol metabolism. The presence and processing of such molecules can influence the cellular lipid environment, impacting energy storage, membrane structure, and signaling processes. foodb.ca

The biological roles attributed to 3-Hydroxynonyl acetate, such as being a nutrient, an energy source, and a membrane stabilizer, underscore its potential involvement in maintaining cellular homeostasis. foodb.ca The metabolism of this compound would likely involve enzymatic hydrolysis to yield 3-hydroxynonanol and acetic acid, both of which can enter central metabolic pathways. The subsequent oxidation of the fatty alcohol component could contribute to the cellular energy pool via beta-oxidation. Understanding the flux of this compound through these pathways can help elucidate regulatory mechanisms within lipid networks and how cells manage carbon storage and energy production.

Table 1: Known Biological Roles and Biochemical Processes of this compound

| Category | Role or Process |

| Biochemical Process | Lipid Metabolism |

| Fatty Acid Metabolism | |

| Lipid Transport | |

| Biological Role | Nutrient |

| Energy Source | |

| Energy Storage | |

| Membrane Stabilizer | |

| Cellular Process | Cell Signaling |

This table summarizes the involvement of this compound in various biological functions as identified in biochemical databases. researchgate.netfoodb.ca

Future Directions and Emerging Research Avenues for this compound

While foundational knowledge about this compound has been established, the frontier of research holds significant potential for deeper understanding and novel applications. The following sections outline key emerging avenues that promise to expand the scientific and translational implications of studies on this compound.

Exploration of Novel Biologically-Inspired Synthetic Pathways

Future research is poised to move beyond traditional chemical synthesis towards more sustainable and selective "green" chemistry approaches for producing this compound. Biologically-inspired pathways, utilizing enzymes or whole-cell systems, offer significant advantages in terms of environmental impact, reaction conditions, and stereoselectivity. nih.gov Lipases, for instance, are widely used for their ability to catalyze esterification reactions under mild conditions and can be employed for the acylation of alcohols. nih.govscielo.br The synthesis of this compound could be achieved through the lipase-catalyzed reaction between a nonane-diol precursor and an acetyl donor like acetic anhydride (B1165640) or vinyl acetate. nih.gov

Furthermore, the chiral center at the C-3 position of the nonyl chain presents an opportunity for stereoselective synthesis using biocatalysts. nih.gov Enzymes such as ketoreductases, often found in microorganisms like yeast or bacteria, can reduce a ketone precursor (3-oxononyl acetate) to the corresponding (R)- or (S)-3-hydroxynonyl acetate with high enantiomeric excess. researchgate.netnih.gov Whole-cell biotransformations, using organisms like Daucus carota (carrot) roots, also provide a cost-effective and environmentally benign method for the asymmetric reduction of ketones to chiral secondary alcohols. nih.govtandfonline.com Exploring these avenues could yield highly pure stereoisomers of this compound, which is crucial for investigating its biological activities.

Table 2: Potential Biologically-Inspired Synthetic Routes for this compound

| Synthetic Step | Biocatalytic Approach | Key Enzyme Class | Potential Substrates | Expected Advantage |

| Esterification | Enzymatic Acylation | Lipase (B570770) | Nonane-1,3-diol, Acyl Donor | High selectivity, Mild conditions |

| Chiral Synthesis | Asymmetric Reduction | Ketoreductase | 3-Oxononyl Acetate | High enantioselectivity (R or S) |

| Chiral Synthesis | Whole-Cell Bioreduction | Dehydrogenases within cells | 3-Oxononyl Acetate | Green, Cost-effective |

This table outlines prospective green chemistry approaches for the synthesis of this compound, leveraging known biocatalytic methods for producing esters and chiral alcohols.

In-depth Mechanistic Studies of Bioactivity at the Cellular and Subcellular Levels

A critical future direction is the elucidation of the precise molecular mechanisms through which this compound exerts its biological effects. While it is implicated in cell signaling, the specific pathways and molecular targets remain largely unknown. foodb.ca Research on other fatty acid esters suggests several plausible mechanisms that warrant investigation for this compound. For example, studies have shown that fatty acid ethyl esters can induce mitochondrial dysfunction by uncoupling oxidative phosphorylation, thereby impairing cellular energy production. nih.gov It would be crucial to investigate whether this compound or its metabolites interact with mitochondrial membranes and affect respiratory chain function.

Table 3: Potential Cellular and Subcellular Targets for Mechanistic Studies

| Cellular Component | Potential Mechanism of Action to Investigate | Rationale Based on Related Compounds |

| Mitochondria | Uncoupling of oxidative phosphorylation; Alteration of mitochondrial membrane potential. | Fatty acid ethyl esters are known to cause mitochondrial dysfunction. nih.gov |

| Plasma Membrane | Inhibition of fatty acid transport proteins; Perturbation of membrane lipid order. | Fatty alcohols and esters can inhibit fatty acid uptake and disrupt membranes. nih.govtaylorandfrancis.com |

| Endoplasmic Reticulum | Modulation of enzymes involved in lipid synthesis and esterification. | Central hub for lipid metabolism. |

| Peroxisomes | Influence on β-oxidation of fatty acids. | Key site for fatty acid degradation. nih.gov |

| Nucleus | Activation or repression of lipid-responsive transcription factors (e.g., PPARs, SREBPs). | To mediate changes in gene expression related to lipid metabolism. |

This table proposes key areas for future research into the molecular mechanisms of this compound, based on the known activities of structurally similar lipids.

Advanced Applications of Systems Biology and Multi-Omics Approaches

To unravel the complex biological impact of this compound, future research should leverage systems biology and multi-omics approaches. These strategies allow for a holistic view of the cellular response to a given stimulus, moving beyond single-target analysis. acs.orgresearchgate.net By simultaneously profiling the transcriptome (RNA), proteome (proteins), and metabolome (metabolites), researchers can construct a comprehensive map of the pathways modulated by this compound.

For instance, treating a relevant cell line (e.g., hepatocytes or adipocytes) with this compound and applying RNA-sequencing would reveal all gene expression changes, highlighting entire regulatory networks that are affected. acs.org Concurrently, mass spectrometry-based proteomics could identify changes in protein abundance and post-translational modifications, providing a functional readout of the cellular state. nih.gov Metabolomics would complement these datasets by quantifying fluctuations in endogenous small molecules, including lipids and intermediates of central metabolism, thereby offering a direct snapshot of the metabolic phenotype. researchgate.net Integrating these multi-omics datasets can reveal novel functions, identify biomarkers of exposure, and generate new hypotheses about the compound's mechanism of action. scielo.br

Table 4: Illustrative Multi-Omics Research Strategy for this compound

| Omics Layer | Technique | Key Research Question | Expected Outcome |

| Transcriptomics | RNA-Sequencing | Which genes and signaling pathways are transcriptionally regulated by the compound? | Identification of responsive gene networks (e.g., lipid synthesis, inflammation). |

| Proteomics | Mass Spectrometry (LC-MS/MS) | How does the compound alter the abundance of key metabolic enzymes and regulatory proteins? | Quantification of protein expression changes; identification of functional responses. |

| Metabolomics | Mass Spectrometry (GC-MS, LC-MS) | What is the impact on the cellular metabolome, particularly the lipidome? | Mapping of metabolic shifts and identification of downstream metabolic products. |

| Integrative Analysis | Bioinformatics & Systems Biology | What is the integrated cellular response and what are the key nodes of interaction? | A comprehensive model of the compound's mechanism of action. |

This table outlines a potential experimental design using multi-omics technologies to investigate the systems-level biological effects of this compound.

Development of Predictive Computational Models for Structure-Activity Relationships

A significant future avenue lies in the application of computational modeling to predict the biological activity of this compound and related molecules. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools in this regard. chemspider.com QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. By developing a QSAR model for a series of analogues of this compound, it would be possible to predict the activity of novel, untested structures and to identify the key molecular features (e.g., chain length, position of the hydroxyl group) that govern its effects. nih.gov

In parallel, molecular docking simulations can provide insights into how this compound might interact with specific protein targets. acs.org This involves computationally placing the molecule into the binding site of a target protein (such as a metabolic enzyme or a nuclear receptor) to predict the binding affinity and orientation. acs.org These predictions can guide experimental studies by prioritizing which protein interactions to test in the laboratory. The ultimate goal is to create robust predictive models that can accelerate the discovery of new compounds with tailored activities, whether for research or potential therapeutic applications, by reducing the reliance on extensive experimental screening. nih.govnih.gov

Table 5: Workflow for Developing Predictive Computational Models

| Step | Description | Computational Tool/Method | Objective |

| 1. Data Collection | Compile a dataset of structurally similar compounds with known biological activity data. | Chemical databases, literature. | Create a training set for model development. |

| 2. Descriptor Calculation | Calculate molecular descriptors (e.g., physicochemical, topological) for each compound. | Cheminformatics software. | Quantify the structural features of the molecules. |

| 3. Model Building | Use machine learning algorithms to build a predictive model linking descriptors to activity. | QSAR, Neural Networks. nih.gov | Establish a robust structure-activity relationship. |

| 4. Target Identification | Predict potential protein targets using ligand-based or structure-based approaches. | Molecular Docking, Pharmacophore modeling. | Generate hypotheses about the molecular mechanism of action. |

| 5. Virtual Screening | Use the validated model to predict the activity of a large library of virtual compounds. | High-throughput virtual screening. | Identify new, potent analogues for future synthesis and testing. |

This table describes a potential pipeline for the in silico analysis of this compound and its analogues to guide further research.

Comprehensive Investigations into the Biological Divergence of Chiral Isomers

The presence of a stereocenter at the C-3 position means that this compound exists as two non-superimposable mirror-image isomers, or enantiomers: (R)-3-hydroxynonyl acetate and (S)-3-hydroxynonyl acetate. A crucial and often overlooked area of research is the study of how this chirality influences biological activity. In pharmacology and toxicology, it is well established that different enantiomers of a chiral compound can have dramatically different potencies and even different biological effects. nih.gov This divergence arises because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

Future research must therefore involve the stereoselective synthesis or chiral separation of the (R)- and (S)-isomers of this compound. Once isolated, each enantiomer should be independently evaluated in a range of biological assays. It is plausible that one isomer is significantly more active than the other, or that they target different cellular pathways. For example, a specific metabolic enzyme might preferentially bind and process the (R)-isomer, while a signaling receptor might be selectively activated by the (S)-isomer. nih.gov A comprehensive investigation into the biological activities of the individual chiral isomers is essential for a complete and accurate understanding of this compound's role in biology.

Table 6: Research Framework for Investigating Chiral Isomers

| Research Stage | Objective | Key Activities | Expected Outcome |

| Synthesis/Separation | Obtain pure samples of (R)- and (S)-3-hydroxynonyl acetate. | Asymmetric synthesis (e.g., using ketoreductases); Chiral chromatography. | Enantiomerically pure compounds for testing. |

| In Vitro Profiling | Compare the effects of each isomer on specific molecular targets. | Enzyme inhibition assays; Receptor binding assays. | Determination of isomer-specific potency and efficacy. |

| Cell-Based Assays | Evaluate the differential impact of each isomer on cellular processes. | Cell viability, mitochondrial function, gene expression profiling for each isomer. | Understanding of how chirality affects cellular response. |

| Metabolic Studies | Determine if the isomers are metabolized differently by cells or organisms. | Incubate pure isomers with cells/enzymes and analyze metabolite formation. | Insight into stereoselective metabolism and pharmacokinetics. |

This table provides a structured approach to systematically explore the distinct biological properties of the individual enantiomers of this compound.

Q & A

Q. What established laboratory methods are used to synthesize 3-Hydroxynonyl acetate?

- Methodological Answer : Synthesis typically involves acetylation of 3-hydroxynonanoic acid using acetic anhydride or acetyl chloride under controlled conditions. Purification may require column chromatography or distillation to isolate the ester product. Experimental designs for analogous esters (e.g., cellulose acetate) emphasize reaction time, temperature, and catalyst optimization (e.g., acid catalysis) . Characterization via IR spectroscopy can confirm ester bond formation by identifying peaks near 1740 cm⁻¹ (C=O stretch) and 1240–1050 cm⁻¹ (C-O stretch) .

Q. How is this compound structurally characterized in research settings?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for determining the ester’s structure. H-NMR reveals signals for the acetate methyl group (~2.0 ppm) and the hydroxyl-proton adjacent to the ester linkage. Mass spectrometry (MS) provides molecular weight confirmation (e.g., via [M+H] or [M+Na] ions) and fragmentation patterns. Gas chromatography (GC) coupled with MS is used for purity assessment, especially when stereoisomers are present .

Advanced Research Questions

Q. What experimental variables are critical for optimizing enzymatic synthesis of this compound?

- Methodological Answer : Key factors include:

- Enzyme selection : Lipases or esterases (e.g., Candida antarctica lipase B) for regioselective acetylation.

- Substrate ratio : Molar excess of acetyl donor (e.g., vinyl acetate) to drive equilibrium toward ester formation.

- Solvent system : Use of non-polar solvents (e.g., hexane) to enhance enzyme activity and reduce hydrolysis.

- Temperature control : Typically 30–50°C to balance reaction rate and enzyme stability.

Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures optimal yield .

Q. How do stereoisomerism and structural variations impact the functional analysis of this compound?

- Methodological Answer : Stereoisomers (e.g., cis/trans configurations) can alter physicochemical properties and biological activity. Chiral chromatography (e.g., using Chiralcel® columns) or polarimetric analysis distinguishes isomers. For example, (Z)-isomers of related esters exhibit distinct IR and NMR profiles due to spatial arrangement . Computational modeling (e.g., DFT calculations) may predict isomer stability and reactivity .

Q. What strategies resolve contradictory data on the bioactivity of this compound in metabolic studies?

- Methodological Answer : Contradictions often arise from:

- Purity issues : Trace impurities (e.g., unreacted starting materials) can skew bioassay results. High-purity standards (>98%) validated via HPLC are essential .

- Biological models : Differences in cell lines or animal models (e.g., lipid metabolism pathways) require cross-validation.

- Analytical variability : Standardize protocols for lipid extraction and quantification (e.g., Folch method) to ensure reproducibility. Meta-analyses of published datasets can identify consensus mechanisms .

Q. How is this compound utilized as a biomarker in fatty acid oxidation disorders?

- Methodological Answer : Elevated levels of 3-hydroxy fatty acids (including their esters) in plasma or urine indicate defects in mitochondrial β-oxidation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies these metabolites using stable isotope-labeled internal standards. Sample preparation involves derivatization (e.g., pentafluorobenzyl bromide) to enhance volatility and detection sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.